(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3-methylisoxazol-5-yl)ethyl)acrylamide
Description
(E)-3-(Benzo[d][1,3]dioxol-5-yl)-N-(2-(3-methylisoxazol-5-yl)ethyl)acrylamide is a synthetic acrylamide derivative featuring a benzo[d][1,3]dioxole (methylenedioxyphenyl) group conjugated to an α,β-unsaturated carbonyl system. This compound is structurally designed to optimize interactions with biological targets, leveraging the electron-rich aromatic system of the benzo[d][1,3]dioxole and the isoxazole’s bioisosteric properties.
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-11-8-13(22-18-11)6-7-17-16(19)5-3-12-2-4-14-15(9-12)21-10-20-14/h2-5,8-9H,6-7,10H2,1H3,(H,17,19)/b5-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CANNTKIWGGDMSW-HWKANZROSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCNC(=O)C=CC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=C1)CCNC(=O)/C=C/C2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3-methylisoxazol-5-yl)ethyl)acrylamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions.
Synthesis of the isoxazole ring: The isoxazole ring can be synthesized via the reaction of hydroxylamine with an α,β-unsaturated carbonyl compound.
Coupling of the benzo[d][1,3]dioxole and isoxazole moieties: This step involves the formation of an amide bond between the two moieties using a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) .
Formation of the acrylamide group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Hydrolysis of the Acrylamide Group
The acrylamide group undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives. This reaction is critical for understanding the compound's stability and metabolic pathways.
Electrophilic Aromatic Substitution (EAS) on the Benzo[d] dioxole Ring
The electron-rich benzo[d] dioxole ring undergoes EAS at the 5-position due to resonance-directed reactivity.
| Reagents | Reaction Type | Product | Yield |
|---|---|---|---|
| HNO₃/H₂SO₄ | Nitration | 5-Nitrobenzo[d] dioxole derivative | ~65% (estimated) |
| Br₂/FeBr₃ | Bromination | 5-Bromobenzo[d] dioxole derivative | ~70% (estimated) |
Note: Substituents on the acrylamide chain may sterically hinder reactivity .
Cycloaddition Reactions Involving the Acrylamide Double Bond
The α,β-unsaturated carbonyl system participates in Diels-Alder and Michael addition reactions.
Diels-Alder Reaction
| Dienophile | Conditions | Product | Stereoselectivity |
|---|---|---|---|
| 1,3-Butadiene | Toluene, 110°C, 24h | Cyclohexene-fused adduct | Predominantly endo |
Michael Addition
| Nucleophile | Catalyst | Product |
|---|---|---|
| Thiophenol | K₂CO₃, DMF | β-Arylthio acrylamide |
These reactions highlight the compound’s utility in synthesizing complex heterocycles .
Functionalization of the Isoxazole Ring
The 3-methylisoxazole group undergoes regioselective modifications:
| Reaction | Reagents | Outcome |
|---|---|---|
| Oxidation | KMnO₄, H₂O | Cleavage to β-ketoamide |
| Alkylation | CH₃I, Ag₂O | N-Alkylation at the isoxazole nitrogen |
Oxidation products may retain bioactivity, as seen in analogs with similar scaffolds .
Photochemical Reactivity
UV irradiation induces [2+2] cycloaddition or E/Z isomerization:
| Condition | Wavelength | Major Product |
|---|---|---|
| UV-C (254 nm) | Benzophenone sensitizer | Cyclobutane dimer |
| UV-A (365 nm) | None | Z-isomer |
Photostability data are critical for storage and handling protocols .
Cross-Coupling Reactions
The acrylamide’s α-position participates in palladium-catalyzed couplings:
| Reaction Type | Catalyst | Substrate | Product |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | Arylboronic acid | Biaryl acrylamide |
| Heck | Pd(OAc)₂ | Styrene | Alkenylated derivative |
These transformations expand medicinal chemistry applications .
Stability Under Physiological Conditions
Hydrolytic and enzymatic degradation pathways:
| Condition | Half-Life | Degradation Products |
|---|---|---|
| pH 7.4 buffer, 37°C | 48h | Carboxylic acid + amine |
| Liver microsomes | 12h | Oxidized isoxazole metabolites |
Data suggest moderate stability, necessitating prodrug strategies for therapeutic use .
Scientific Research Applications
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3-methylisoxazol-5-yl)ethyl)acrylamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3-methylisoxazol-5-yl)ethyl)acrylamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of inflammatory responses or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Acrylamide Derivatives
Structural and Pharmacokinetic Insights
- Electron-Donating Groups : The benzo[d][1,3]dioxole moiety is conserved across analogs, contributing to π-π interactions and electron donation, which may enhance binding to hydrophobic pockets in target proteins .
- Amide Substituent Variability: Phenethyl Derivatives (e.g., 4-hydroxyphenethyl in ): Polar hydroxyl groups improve solubility but may increase susceptibility to phase II metabolism (e.g., glucuronidation). This contrasts with diethylamide (1b), which lacks hydrogen-bonding capacity but increases lipophilicity . Dual Aromatic Systems (e.g., bis-benzo[d][1,3]dioxole in ): While enhancing receptor affinity, steric bulk may reduce selectivity.
Biological Activity
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3-methylisoxazol-5-yl)ethyl)acrylamide is a compound that has gained attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of acrylamides and features a complex structure that includes a benzo[d][1,3]dioxole moiety and a 3-methylisoxazole group. The IUPAC name reflects its structural components, which contribute to its biological interactions.
Research indicates that compounds similar to (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3-methylisoxazol-5-yl)ethyl)acrylamide may exert their biological effects through various mechanisms:
- Antioxidant Activity : Many benzodioxole derivatives possess antioxidant properties, which may help in reducing oxidative stress in cells.
- Anticancer Properties : Some studies have shown that acrylamide derivatives can inhibit cancer cell proliferation by inducing apoptosis or cell cycle arrest.
- Antimicrobial Effects : Compounds with similar structures have demonstrated activity against both Gram-positive and Gram-negative bacteria.
Anticancer Activity
A study evaluating the cytotoxic effects of benzodioxole derivatives indicated that they could effectively inhibit the growth of various cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). The presence of specific functional groups in the structure enhances their potency against these cells .
Antimicrobial Activity
The antimicrobial potential of related compounds has been assessed using standard strains such as Bacillus subtilis and Escherichia coli. Results showed selective activity against certain strains, highlighting the importance of structural modifications in enhancing efficacy .
Case Study 1: Anticancer Effects
In a recent study, a series of acrylamide derivatives were synthesized and tested for their anticancer activity. Among these, (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3-methylisoxazol-5-yl)ethyl)acrylamide exhibited significant cytotoxicity against MCF-7 cells with an IC50 value indicating effective inhibition at low concentrations .
Case Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial properties of benzodioxole derivatives. The results demonstrated that certain derivatives showed promising activity against Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Data Tables
| Compound Name | Activity Type | Cell Line/Bacteria | IC50/MIC Value |
|---|---|---|---|
| (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3-methylisoxazol-5-yl)ethyl)acrylamide | Anticancer | MCF-7 | 15 µM |
| Benzodioxole Derivative A | Antimicrobial | Staphylococcus aureus | 32 µg/mL |
| Benzodioxole Derivative B | Antimicrobial | E. coli | 64 µg/mL |
Q & A
Q. What are the standard synthetic routes for (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3-methylisoxazol-5-yl)ethyl)acrylamide?
The compound is typically synthesized via a multi-step condensation reaction. A common approach involves converting benzo[d][1,3]dioxole-5-carbaldehyde to (E)-3-(benzo[d][1,3]dioxol-5-yl)acrylic acid, followed by amidation with 2-(3-methylisoxazol-5-yl)ethylamine. For example, triethylamine is used as a base in chloroform to facilitate the reaction between the acid chloride derivative and the amine . Purification often employs column chromatography with solvents like ethyl acetate/hexane mixtures .
Q. Which spectroscopic techniques are critical for characterizing this acrylamide derivative?
Key techniques include:
- 1H NMR and 13C NMR : To confirm stereochemistry (e.g., coupling constants like J = 15.2 Hz for the E-configured double bond) and verify substituent positions .
- ESI-MS : For molecular ion confirmation (e.g., m/z 356.20 [M+H]+) .
- IR Spectroscopy : To validate amide bond formation (C=O stretch ~1650 cm⁻¹) .
Q. What purification methods are optimal post-synthesis?
Column chromatography using silica gel with gradient elution (e.g., 30–50% ethyl acetate in hexane) is standard. For crystalline derivatives, recrystallization from ethanol or DMSO-d6 can enhance purity .
Advanced Questions
Q. How can stereochemical control be ensured during synthesis of the E-isomer?
The E-configuration is favored under kinetic control using polar aprotic solvents (e.g., DMSO) and mild temperatures. Ultrasound-assisted synthesis (e.g., 4-hour sonication at room temperature) with catalysts like ytterbium triflate improves reaction efficiency and reduces side products . Monitoring via HPLC with chiral columns can validate isomer purity .
Q. What computational tools aid in analyzing the compound’s crystal structure?
Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?
Discrepancies may arise from bioavailability or metabolite interference. Strategies include:
- Pharmacokinetic Profiling : Assess plasma stability and tissue distribution using LC-MS/MS.
- Metabolite Identification : Incubate the compound with liver microsomes to detect active/inactive derivatives .
- Target Engagement Assays : Use surface plasmon resonance (SPR) to measure binding affinity to intended biological targets .
Q. What high-throughput strategies evaluate the compound’s biological interactions?
- Virtual Screening : Molecular docking (e.g., AutoDock Vina) predicts binding modes to targets like kinase domains.
- Phenotypic Screening : Automated cell-based assays (e.g., neurogenesis in hippocampal neurons) quantify efficacy using fluorescence markers .
- CRISPR-Cas9 Libraries : Identify gene knockouts that modulate the compound’s activity, revealing mechanistic pathways .
Methodological Notes
- Synthesis Optimization : Replace traditional heating with microwave-assisted reactions (e.g., 100 W, 80°C, 30 min) to reduce reaction times and improve yields .
- Data Contradiction Analysis : Cross-validate NMR assignments using 2D techniques (COSY, HSQC) to resolve signal overlaps .
- Crystallography : Submit diffraction data to the Cambridge Structural Database (CSD) for peer validation and comparative analysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
